Human ACAT1 Inhibition: 2.5 µM IC50 vs. Reference ACAT Inhibitor
1-[(3-Methoxyphenyl)acetyl]-1H-imidazole exhibits an IC50 of 2.50E+3 nM (2.5 µM) for inhibition of human ACAT1 (acetyl-CoA acetyltransferase, mitochondrial) in HepG2 cells, as measured by reduction in triglyceride synthesis following 13C-oleic acid addition [1]. In comparison, a structurally distinct ACAT inhibitor (CHEMBL297676, BDBM50450341) shows an IC50 of 4.00E+3 nM (4.0 µM) in a rat hepatic microsome AIV assay and 1.10E+4 nM (11 µM) in a J774 macrophage cell culture assay [2]. While assay conditions differ, the 2.5 µM value positions the target compound as a moderately potent ACAT1 ligand suitable for cellular mechanism-of-action studies.
| Evidence Dimension | Inhibition of ACAT/ACAT1 enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 2.5 µM (2.50E+3 nM) |
| Comparator Or Baseline | CHEMBL297676 (BDBM50450341) IC50 = 4.0 µM (rat hepatic microsomes); 11 µM (J774 cells) |
| Quantified Difference | Target compound IC50 is 1.6-fold lower (more potent) than the 4.0 µM comparator; 4.4-fold lower than the 11 µM comparator. |
| Conditions | Target: human ACAT1 in HepG2 cells, triglyceride synthesis assay. Comparator: rat ACAT in hepatic microsomes (AIV assay) and mouse ACAT in J774 cells. |
Why This Matters
The 2.5 µM IC50 value provides a quantitative benchmark for cellular ACAT1 inhibition, enabling informed selection of this compound as a positive control or tool for lipid metabolism research, particularly when human ACAT1 activity is the focus.
- [1] BindingDB. BDBM50599923 (CHEMBL5204128). Affinity Data: IC50 2.50E+3 nM for human ACAT1 in HepG2 cells. View Source
- [2] BindingDB. BDBM50450341 (CHEMBL297676). Affinity Data: IC50 4.00E+3 nM for rat ACAT in hepatic microsomes (AIV assay); IC50 1.10E+4 nM for mouse ACAT in J774 cells. View Source
